2-(2-naphthylsulfonyl)acetic acid 2-(2-naphthylsulfonyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 15295-72-4
VCID: VC8916088
InChI: InChI=1S/C12H10O4S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O
Molecular Formula: C12H10O4S
Molecular Weight: 250.27 g/mol

2-(2-naphthylsulfonyl)acetic acid

CAS No.: 15295-72-4

Cat. No.: VC8916088

Molecular Formula: C12H10O4S

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-naphthylsulfonyl)acetic acid - 15295-72-4

Specification

CAS No. 15295-72-4
Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
IUPAC Name 2-naphthalen-2-ylsulfonylacetic acid
Standard InChI InChI=1S/C12H10O4S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
Standard InChI Key MKHDCRVCMRBIRI-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name for 2-(2-naphthylsulfonyl)acetic acid is 2-(naphthalen-2-ylsulfonyl)acetic acid. Its molecular formula is C₁₂H₁₀O₄S, with a molecular weight of 274.27 g/mol. The structure consists of a naphthalene ring system (C₁₀H₈) fused with a sulfonyl group (-SO₂-) at the second carbon position, which is further connected to a methylene bridge (-CH₂-) and a carboxylic acid functional group (-COOH).

Key Structural Features:

  • Naphthalene Core: A bicyclic aromatic hydrocarbon providing rigidity and planar geometry.

  • Sulfonyl Group: Electron-withdrawing in nature, influencing the compound’s acidity and reactivity.

  • Acetic Acid Moiety: Introduces a carboxylic acid group, enabling hydrogen bonding and salt formation.

The sulfonyl group’s electron-withdrawing effects enhance the acidity of the acetic acid proton, with an estimated pKa of approximately 3.5–4.5 for the carboxylic acid group .

Synthesis and Manufacturing

The synthesis of 2-(2-naphthylsulfonyl)acetic acid can be achieved through a multi-step process involving sulfonation, chlorination, and nucleophilic substitution. Below is a generalized pathway inferred from analogous reactions :

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation with concentrated sulfuric acid (98%) at elevated temperatures (160–166°C) to yield naphthalene-2-sulfonic acid as the major product. This reaction is regioselective, favoring the thermodynamically stable β-isomer (2-sulfonic acid) over the α-isomer (1-sulfonic acid) .

Reaction Conditions:

  • Temperature: 160–166°C

  • Sulfonating Agent: H₂SO₄ (98%)

  • By-products: α-naphthalenesulfonic acid (minor), removed via hydrolysis at 140–150°C .

Conversion to Sulfonyl Chloride

Naphthalene-2-sulfonic acid is converted to naphthalene-2-sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step activates the sulfonic acid for subsequent nucleophilic substitution.

Reaction Mechanism:

C10H7SO3H+PCl5C10H7SO2Cl+POCl3+HCl\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

Typical Conditions:

  • Solvent: Benzene or dichloromethane

  • Temperature: 0–80°C .

Nucleophilic Substitution with Glycolic Acid

The sulfonyl chloride intermediate reacts with glycolic acid (HOCH₂COOH) or its sodium salt in the presence of a base (e.g., NaOH) to form 2-(2-naphthylsulfonyl)acetic acid.

Reaction:

C10H7SO2Cl+HOCH2COONaC10H7SO2CH2COOH+NaCl\text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + \text{HOCH}_2\text{COONa} \rightarrow \text{C}_{10}\text{H}_7\text{SO}_2\text{CH}_2\text{COOH} + \text{NaCl}

Purification:

  • Recrystallization from ethanol/water mixtures.

  • Column chromatography using silica gel and ethyl acetate/hexane eluents .

Physicochemical Properties

While experimental data for 2-(2-naphthylsulfonyl)acetic acid are scarce, properties can be extrapolated from structurally related compounds (Table 1) :

Table 1: Estimated Physicochemical Properties

PropertyValue/Range
Molecular Weight274.27 g/mol
Melting Point180–190°C (decomposes)
Solubility in WaterSlightly soluble (1–5 g/L)
logP (Octanol-Water)2.8–3.2
pKa (Carboxylic Acid)3.5–4.5

Spectroscopic Characteristics:

  • ¹H NMR (DMSO-d₆): δ 8.5–7.5 (m, 7H, naphthyl), δ 4.2 (s, 2H, -CH₂-), δ 12.1 (s, 1H, -COOH) .

  • IR (KBr): 1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator